molecular formula C10H17NO2 B2784290 Methyl 6-azaspiro[3.5]nonane-2-carboxylate CAS No. 1784137-04-7

Methyl 6-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B2784290
CAS No.: 1784137-04-7
M. Wt: 183.251
InChI Key: GYUAQQDCLHXVSC-UHFFFAOYSA-N
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Description

Methyl 6-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound characterized by a six-membered nitrogen-containing ring (azaspiro) fused to a five-membered carbocyclic ring. The molecule features a methyl ester group at the 2-position, which enhances its stability and modulates physicochemical properties such as solubility and lipophilicity. This structural motif is of significant interest in medicinal chemistry due to its conformational rigidity, which can improve target binding specificity and metabolic stability compared to non-cyclic analogs.

Properties

IUPAC Name

methyl 6-azaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-13-9(12)8-5-10(6-8)3-2-4-11-7-10/h8,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUAQQDCLHXVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
Methyl 6-azaspiro[3.5]nonane-2-carboxylate serves as a versatile building block in organic synthesis. Its unique spirocyclic structure allows for the construction of complex molecular architectures, making it valuable in the synthesis of various organic compounds.

Synthetic Routes
The compound can be synthesized through multi-step reactions involving cyclic ketones, leading to the formation of enamines and subsequent cyclization. Industrial methods may employ catalytic hydrogenation to enhance yield and purity.

Biological Applications

Drug Discovery and Development
Research indicates that this compound derivatives exhibit potential as inhibitors against viral proteases, particularly in the context of SARS-CoV-2 and MERS-CoV . The compound's ability to engage with specific molecular targets makes it a candidate for drug development aimed at treating viral infections.

Case Study: Inhibition of Viral Proteases

A study evaluated various spirocyclic inhibitors derived from the compound, demonstrating significant inhibitory activity against SARS-CoV-2 3CL protease. The structure-activity relationship showed that modifications to the azaspiro framework could enhance binding affinity and potency, indicating its potential as a broad-spectrum antiviral agent .

Industrial Applications

Production of Advanced Materials
The unique chemical properties of this compound facilitate its use in the production of advanced materials and chemical intermediates. Its derivatives are explored for applications in pharmaceuticals and agrochemicals due to their reactivity and structural diversity .

Mechanism of Action

The mechanism by which Methyl 6-azaspiro[3.5]nonane-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to a cascade of biological effects.

Comparison with Similar Compounds

Key Structural Features:

  • Methyl 6-azaspiro[3.5]nonane-2-carboxylate: Contains a single nitrogen atom in the spirocyclic system and a methyl ester substituent.
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (): Features two nitrogen atoms (2,7-diazaspiro) and a tert-butyloxycarbonyl (Boc) protecting group. This compound serves as a precursor for reductive amination to generate bioactive amides .
  • Methyl 6-methoxy-2-azaspiro[3.5]nonane-1-carboxylate (): Differs in the substitution pattern, with a methoxy group at the 6-position and a methyl ester at the 1-position (C11H19NO3, MW 213.27) .
  • 2-Boc-5-oxa-2-aza-spiro[3.5]nonane-6-carboxylic acid (): Incorporates an oxygen atom (5-oxa) and a carboxylic acid group, altering polarity and reactivity .
  • 6-Methyl-2,6-diazaspiro[3.5]nonane diHCl (): Contains two nitrogen atoms and a methyl group, with improved solubility due to the dihydrochloride salt .

Structural Implications:

  • Heteroatom Composition : The presence of oxygen (e.g., 5-oxa in ) reduces basicity compared to nitrogen-rich analogs, impacting interactions with biological targets.
  • Substituent Effects : Boc groups () enhance stability during synthesis, while methyl esters () or carboxylic acids () influence logP and bioavailability.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Features
This compound C10H15NO2 181.23 Methyl ester Moderate lipophilicity
2-Boc-5-oxa-2-aza-spiro[...]-6-carboxylic acid C13H19NO6 285.29 Boc, carboxylic acid High polarity (acidic group)
6-Methyl-2,6-diazaspiro[...] diHCl C8H16Cl2N2 219.13 Methyl, diHCl salt High aqueous solubility
Methyl 6-methoxy-2-azaspiro[...]-1-carboxylate C11H19NO3 213.27 Methoxy, methyl ester Moderate solubility

Biological Activity

Methyl 6-azaspiro[3.5]nonane-2-carboxylate is a member of the spirocyclic compound class, characterized by its unique structure that includes a nitrogen atom within its framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biomolecules that may influence significant biological pathways.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H17_{17}N\O2_2
  • Molecular Weight : 197.26 g/mol

The spiro configuration of this compound allows for unique interactions with molecular targets, which are critical for its biological activity.

The mechanism of action for this compound involves its binding to specific receptors or enzymes, leading to alterations in signaling pathways. Research indicates that it may interact with G protein-coupled receptors (GPCRs), which play a pivotal role in various physiological processes.

Pharmacological Effects

  • Agonistic Activity : Preliminary studies suggest that this compound may act as an agonist at specific GPCRs, influencing glucose metabolism and potentially offering therapeutic benefits for conditions such as diabetes .
  • Inhibition Studies : Compounds related to this compound have shown inhibitory effects on certain enzymes, including those involved in cancer cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeEffect DescriptionReference
Agonistic ActivityPotential GPR119 agonist; glucose-lowering effects
Enzyme InhibitionInhibitory effects on cancer-related enzymes
Interaction StudiesBinding interactions affecting biochemical pathways

Case Study: GPR119 Agonism

In a study focused on the design and synthesis of novel GPR119 agonists, derivatives of this compound were evaluated for their pharmacokinetic profiles and glucose-lowering effects in diabetic rat models. Compound 54g emerged as a potent agonist, demonstrating significant reductions in blood glucose levels . This highlights the compound's potential application in diabetes management.

Q & A

What are the optimal synthetic routes for Methyl 6-azaspiro[3.5]nonane-2-carboxylate, and how do reaction conditions influence yield?

Level: Basic
Methodological Answer:
The synthesis of spirocyclic compounds like this compound often involves hydrogenation and protective group strategies. For example, tert-butyl-protected analogs are synthesized via catalytic hydrogenation using Raney Ni under H₂ (50 psi) in methanol, followed by recrystallization from ethanol to obtain single crystals for structural validation . Key considerations:

  • Protection/Deprotection: tert-Butyloxycarbonyl (Boc) groups are frequently used to stabilize intermediates, as seen in the synthesis of diazaspiro derivatives .
  • Purification: Flash chromatography (e.g., 2% MeOH in CH₂Cl₂) is effective for isolating products, with yields up to 75% reported for functionalized analogs .
  • Condition Sensitivity: Reaction time, catalyst loading, and solvent polarity significantly impact regioselectivity and byproduct formation.

How is the spirocyclic conformation of this compound confirmed experimentally?

Level: Basic
Methodological Answer:
X-ray crystallography remains the gold standard for conformational analysis. For example:

  • Envelope Conformations: In related spiro compounds, five-membered rings adopt envelope conformations with specific atoms (e.g., C3/C5) as flaps, validated by bond lengths and angles within expected ranges .
  • Hydrogen Bonding: Intermolecular N–H···O interactions stabilize crystal packing along specific axes (e.g., [010] direction), observable in refinement software like SHELXL .
  • Refinement Protocols: Hydrogen atoms are typically fixed geometrically with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of parent atoms) .

How do substitution patterns on the spirocyclic scaffold influence biological activity in medicinal chemistry?

Level: Advanced
Methodological Answer:
Substituents modulate target affinity and pharmacokinetics. Case studies include:

  • Sigma Receptor Ligands: Benzoylation at the 7-position of 2,7-diazaspiro[3.5]nonane enhances σ₁ receptor binding (Ki < 100 nM), validated via competitive radioligand assays .
  • CK2α Inhibitors: Rigid linkers like 7-azaspiro[3.5]nonane optimize binding by reducing entropy loss, with IC50 values improved 10-fold compared to flexible analogs .
  • Comparative SAR: Nitrogen positioning (e.g., 6-aza vs. 7-aza) alters electron density and hydrogen-bonding capacity, affecting selectivity in enzyme inhibition .

How can computational methods resolve contradictions in reported reactivity data for spirocyclic derivatives?

Level: Advanced
Methodological Answer:
Conflicting reactivity data often arise from solvent effects or competing pathways. Strategies include:

  • DFT Calculations: Modeling transition states for oxidation/reduction pathways (e.g., ketone → alcohol vs. carboxylic acid) identifies dominant mechanisms under specific pH or solvent conditions .
  • Molecular Dynamics (MD): Simulations of spiro ring strain (e.g., 6-azaspiro[3.5]nonane vs. 6-azaspiro[3.4]octane) predict stability differences, aligning with experimental yields .
  • Docking Studies: Virtual screening against target proteins (e.g., σ receptors) reconciles divergent activity data by highlighting steric clashes or favorable π-π interactions .

What purification techniques are most effective for isolating this compound and its intermediates?

Level: Basic
Methodological Answer:

  • Recrystallization: Ethanol or methanol is optimal for removing polar byproducts, yielding high-purity crystals (e.g., tert-butyl analogs with <5% impurities) .
  • Flash Chromatography: Silica gel eluted with gradients of MeOH/CH₂Cl₂ (0–2%) separates Boc-protected intermediates with minimal decomposition .
  • HPLC-MS: For advanced intermediates, reverse-phase C18 columns with 0.1% TFA in acetonitrile/water resolve diastereomers, critical for enantioselective synthesis .

How can crystallographic data be leveraged to resolve ambiguities in spirocyclic compound characterization?

Level: Advanced
Methodological Answer:

  • Twinning Analysis: SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, common in low-symmetry spiro crystals .
  • Electron Density Maps: Residual density near the spiro junction (e.g., Q-peaks >0.3 eÅ⁻³) may indicate disorder, addressed by refining occupancy ratios .
  • Comparative Metrics: Match calculated/powder X-ray diffraction (PXRD) patterns to confirm phase purity, especially for polymorphic compounds .

Table 1: Comparative Reactivity of Spirocyclic Derivatives

CompoundSubstitution PositionBiological Activity (IC50/Ki)Key Reference
7-Benzoyl-2,7-diazaspiroC7σ₁: 45 nM; σ₂: 320 nM
6-Azaspiro[3.5]nonaneC6CK2α: 1.2 µM
tert-Butyl-6-oxo derivativeC2Inactive

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